1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a piperidine ring, and an imidazolidinone core
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s specific biological targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets. Without specific information on this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including alkylation, cyclization, and condensation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1-(4-imidazol-1-ylphenyl)imidazole: Shares the imidazole core but lacks the benzo[d][1,3]dioxole and piperidine moieties.
(2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone: Contains a benzo[d]imidazole structure but differs in the substituents and overall framework.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13-4-6-19(7-5-13)17(22)11-20-8-9-21(18(20)23)14-2-3-15-16(10-14)25-12-24-15/h2-3,10,13H,4-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMKCYCLBWXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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